molecular formula C16H21NO5 B2637198 6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid CAS No. 2309444-40-2

6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid

Cat. No.: B2637198
CAS No.: 2309444-40-2
M. Wt: 307.346
InChI Key: NGJJCMQQLTVSME-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid typically involves multiple steps, starting from simpler indole derivatives. One common method involves the reaction of indole with appropriate substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid exhibits promising biological activities that make it a candidate for therapeutic applications.

Antiviral Properties

Recent studies have shown that derivatives of indole-2-carboxylic acid can inhibit HIV integrase, an enzyme crucial for viral replication. Modifications at various positions on the indole core have led to compounds with increased inhibitory effects against HIV-1 integrase. For example, structural modifications at C6 have been linked to enhanced activity against the virus, indicating that similar alterations in 6-Methoxy-4-methyl derivatives could yield potent antiviral agents .

Antitumor Activity

The compound has also been studied for its antitumor properties. A series of novel indole derivatives targeting specific proteins involved in cancer progression have demonstrated significant cytotoxic effects in vitro. The interaction with protein targets such as 14-3-3η has been highlighted as a mechanism through which these compounds exert their antitumor effects .

Case Studies

Several case studies illustrate the applications of 6-Methoxy-4-methyl derivatives in drug development:

  • HIV Integrase Inhibition : A study focused on optimizing indole derivatives revealed that modifications at specific positions significantly improved their inhibitory potency against HIV integrase, with some compounds achieving IC50 values as low as 0.13 μM .
  • Liver Cancer Treatment : Another investigation into novel indole derivatives demonstrated their potential in targeting liver cancer cells by inhibiting key regulatory proteins associated with tumor growth and survival .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H21NO5C_{16}H_{21}NO_5, with a molecular weight of 305.35 g/mol. The compound features a methoxy group and an indole structure that contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma
  • SNU-1 human gastric cancer cells

In vitro assays indicate that the compound induces cell cycle arrest and apoptosis in sensitive cell lines, suggesting its potential as an anticancer agent .

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of DNA synthesis , leading to cell cycle arrest.
  • Induction of oxidative stress , which can trigger apoptosis in cancer cells.
  • Modulation of signaling pathways associated with cell survival and proliferation.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of the compound using the MTT assay against several cancer cell lines including A549 (lung), SK-BR-3 (breast), and Jurkat (leukemia). The results indicated that the compound exhibited a dose-dependent decrease in cell viability across these lines, with IC50 values typically below 30 µM for sensitive lines .

Cell LineIC50 (µM)Effect Observed
A54925Significant cytotoxicity
SK-BR-328Moderate resistance observed
Jurkat22High sensitivity

Study 2: Mechanistic Insights

Another investigation focused on the compound's impact on the cell cycle. Flow cytometry revealed that treatment led to an accumulation of cells in the G0/G1 phase, indicating a halt in progression towards DNA synthesis. This effect was particularly pronounced in COLO201 cells .

Safety and Toxicology

While promising in terms of anticancer activity, safety assessments are crucial. The compound has been classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to determine safe dosage levels for potential therapeutic use.

Properties

IUPAC Name

6-methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-9-6-10(21-5)7-12-11(9)8-13(14(18)19)17(12)15(20)22-16(2,3)4/h6-7,13H,8H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJJCMQQLTVSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CC(N2C(=O)OC(C)(C)C)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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